

Sophoraflavanone G in Molecular Docking Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: Sophoraflavanone G

Cat. No.: B1683828

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of molecular docking studies to investigate the interactions of **Sophoraflavanone G** (SG), a prenylated flavonoid with promising therapeutic properties, with various protein targets. This document includes detailed protocols for performing molecular docking simulations using AutoDock Vina, a widely used open-source docking program. Additionally, it presents quantitative data from published studies and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Sophoraflavanone G

Sophoraflavanone G is a bioactive compound isolated from the roots of *Sophora flavescens* and other plants of the *Sophora* genus. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial effects. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of SG by predicting its binding affinity and interaction patterns with key protein targets involved in various disease pathways.

Quantitative Data from Molecular Docking Studies

The following tables summarize the binding affinities of **Sophoraflavanone G** and other flavonoids with several protein targets implicated in its biological activities.

Table 1: Molecular Docking Scores of **Sophoraflavanone G** with Various Protein Targets

Target Protein	Docking Score (kcal/mol)	Interacting Residues	Reference
Glycogen Synthase Kinase 3- β (GSK3- β)	-14.6	Not specified	[1]
Matrix Metalloproteinase-8 (MMP-8)	Not specified	Not specified	[1]
Inducible Nitric Oxide Synthase (iNOS)	-14.6	Cys415, Ser457, Met589, Val649	[1]
Sodium-Glucose Cotransporter 2 (SGLT2)	-4.799 (LibDock Score)	Not specified	

Table 2: Comparative Molecular Docking Scores of Other Flavonoids with Key Protein Targets of **Sophoraflavanone G**

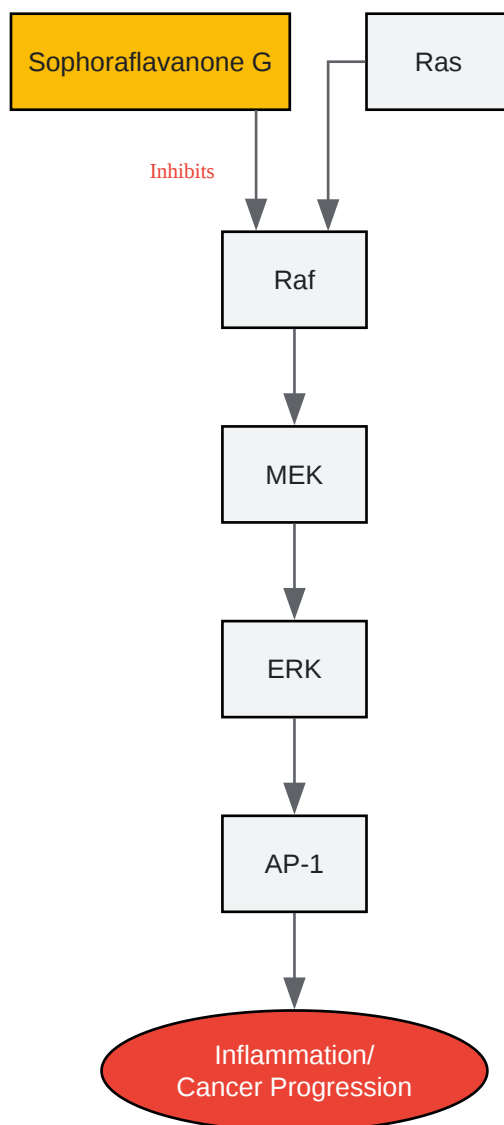
Target Protein	Flavonoid	Docking Score (kcal/mol)	Reference
Epidermal Growth Factor Receptor (EGFR)	Abivertinib	-9.5	[2]
Olmutinib	-9.1	[2]	
Icotinib	-9.1	[2]	
Tumor Necrosis Factor- α (TNF- α)	(-)-Epicatechin	-6.8	[3]
Quercetin	-6.3	[4]	
ATP-Binding Cassette Subfamily G Member 2 (ABCG2)	Gallic Acid	-3.93	[5]
Chrysin	Not specified	[6]	
Biochanin A	Not specified	[6]	

Signaling Pathways Modulated by Sophoraflavanone G

Molecular docking studies, in conjunction with experimental evidence, have suggested that **Sophoraflavanone G** modulates several key signaling pathways involved in inflammation and cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. **Sophoraflavanone G** has been shown to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer effects.

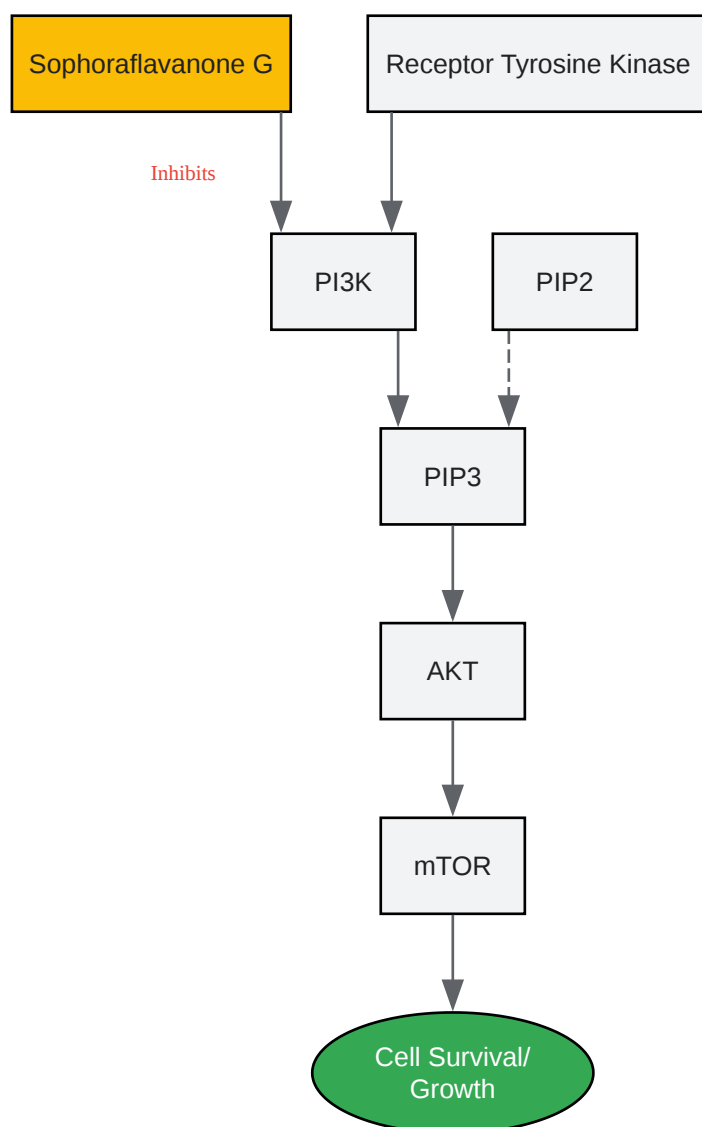


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MAPK Signaling Pathway Inhibition by **Sophoraflavanone G**

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and growth. **Sophoraflavanone G** has been found to suppress this pathway, leading to the induction of apoptosis in cancer cells.



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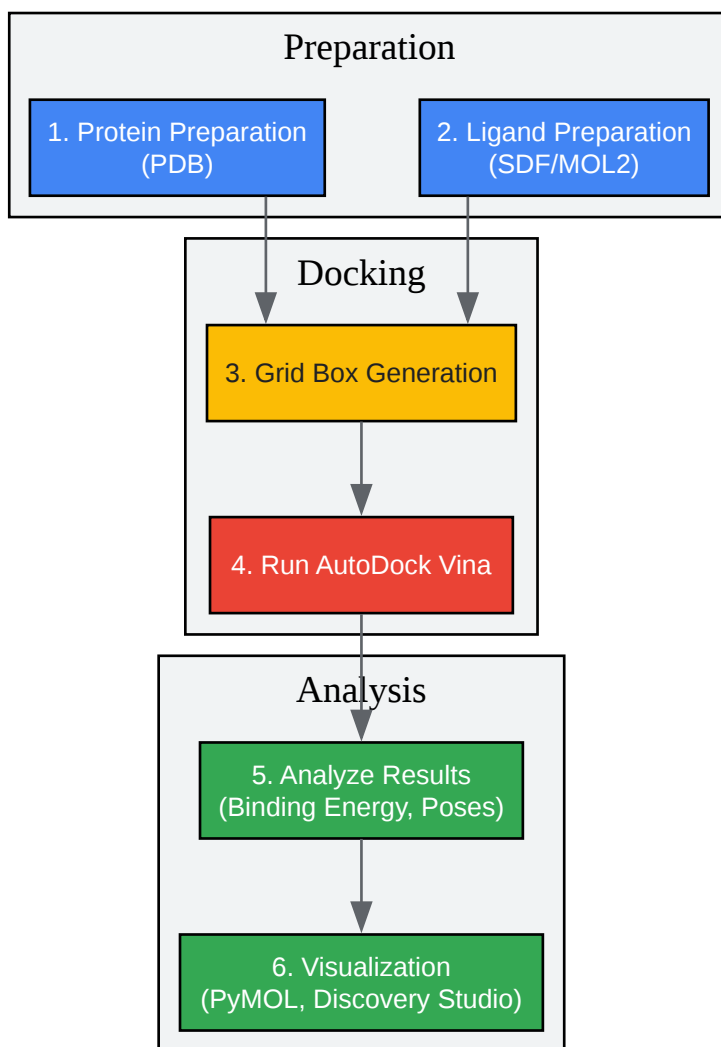
PI3K/AKT Signaling Pathway Inhibition by **Sophoraflavanone G**

Experimental Protocols for Molecular Docking

This section provides a detailed protocol for performing molecular docking of **Sophoraflavanone G** with a protein target using AutoDock Vina.

Molecular Docking Workflow

The overall workflow for a typical molecular docking study is illustrated below.



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General Molecular Docking Workflow

Step-by-Step Protocol using AutoDock Vina

1. Software and Resource Requirements:

- AutoDock Tools (ADT): For preparing protein and ligand files.
- AutoDock Vina: For performing the docking simulation.
- PyMOL or UCSF Chimera: For visualization and protein preparation.
- PubChem or ZINC database: For obtaining the 3D structure of **Sophoraflavanone G**.

- Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

2. Protein Preparation:

- Download Protein Structure: Obtain the 3D crystal structure of the target protein from the PDB database (e.g., EGFR PDB ID: 1M17).
- Clean the Protein: Open the PDB file in PyMOL or Chimera. Remove water molecules, heteroatoms, and any co-crystallized ligands. If the protein is a multimer, retain only the chain of interest.
- Add Hydrogens: Add polar hydrogens to the protein structure.
- Save as PDB: Save the cleaned protein structure as a PDB file.
- Prepare Receptor in ADT:
 - Open AutoDock Tools.
 - Go to File > Read Molecule and open the cleaned PDB file.
 - Go to Edit > Hydrogens > Add. Select Polar Only and click OK.
 - Go to Grid > Macromolecule > Choose. Select the protein and click OK.
 - Save the protein in PDBQT format (.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.

3. Ligand Preparation:

- Download Ligand Structure: Obtain the 3D structure of **Sophoraflavanone G** from the PubChem database in SDF format.
- Convert to PDB: Use a tool like Open Babel to convert the SDF file to a PDB file.
- Prepare Ligand in ADT:
 - In AutoDock Tools, go to Ligand > Input > Open and select the ligand PDB file.

- ADT will automatically compute Gasteiger charges and detect the rotatable bonds.
- Go to Ligand > Output > Save as PDBQT to save the ligand in the required format.

4. Grid Box Generation:

- Load Macromolecule and Ligand: In ADT, load the prepared protein (PDBQT) and ligand (PDBQT) files.
- Define the Binding Site: Go to Grid > Grid Box. A box will appear around the protein.
- Adjust the Grid Box: Adjust the size and center of the grid box to encompass the active site of the protein. The active site can be identified from the literature or by the location of a co-crystallized ligand in the original PDB file.
- Save Grid Parameters: Note down the coordinates for the center and the dimensions of the grid box.

5. Running AutoDock Vina:

- Create a Configuration File: Create a text file (e.g., conf.txt) and add the following lines, replacing the file names and grid parameters with your own:
- Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

6. Analysis of Results:

- Binding Affinity: The log.txt file will contain the binding affinities (in kcal/mol) for the different poses of the ligand. The most negative value indicates the best binding affinity.
- Visualize Poses: The results.pdbqt file contains the coordinates of the docked ligand poses. You can open this file along with the protein PDBQT file in PyMOL or Discovery Studio to visualize the interactions.
- Interaction Analysis: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between **Sophoraflavanone G** and the amino acid residues in the active site of the protein.

Conclusion

Molecular docking is a powerful computational tool for predicting the binding modes and affinities of small molecules like **Sophoraflavanone G** to their protein targets. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of **Sophoraflavanone G** and other flavonoids. By combining in silico predictions with experimental validation, a deeper understanding of the molecular mechanisms underlying the biological activities of natural products can be achieved, accelerating the drug discovery and development process.

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